Dibromopropamidine dihydrochloride
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Overview
Description
Dibromopropamidine dihydrochloride is an antiseptic and disinfectant compound. It is commonly used in the form of dibromopropamidine isethionate in eyedrops and ointments for treating minor eye and eyelid infections in both adults and children . The compound is a white or almost white crystalline powder that is odourless or almost odourless . It is freely soluble in water, soluble in glycerol, sparingly soluble in ethanol (96%), and practically insoluble in chloroform, ether, liquid paraffin, and fixed oils .
Mechanism of Action
Target of Action
Dibromopropamidine dihydrochloride is an antiseptic and disinfectant . Some sources suggest that it may interact with the urokinase-type plasminogen activator, an enzyme .
Mode of Action
As an antiseptic and disinfectant, it is likely to work by disrupting the cell membranes of bacteria, causing their contents to leak out and leading to cell death .
Result of Action
As an antiseptic and disinfectant, this compound is used in eyedrops and ointment for the treatment of minor eye and eyelid infections in adults and children . The result of its action is the elimination of the infectious agent, leading to the resolution of the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can affect its efficacy and stability. Dibromopropamidine is freely soluble in water, soluble in glycerol, sparingly soluble in ethanol (96%), and practically insoluble in chloroform, in ether, in liquid paraffin and in fixed oils . These properties can influence how well the drug is absorbed and distributed in the body.
Biochemical Analysis
Biochemical Properties
It is known to interact with various biomolecules, potentially influencing biochemical reactions
Cellular Effects
It is known to have antibacterial properties, suggesting it may influence cellular processes in bacteria
Molecular Mechanism
It is suggested to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of dibromopropamidine dihydrochloride involves the reaction of 4,4’-[propane-1,3-diylbis(oxy)]bis(3-bromobenzene-1-carboximidamide) with hydrochloric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the dihydrochloride salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .
Chemical Reactions Analysis
Dibromopropamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
Dibromopropamidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its antimicrobial properties and its effects on different biological systems.
Industry: This compound is used in the formulation of antiseptics and disinfectants for various industrial applications .
Comparison with Similar Compounds
Dibromopropamidine dihydrochloride belongs to the class of organic compounds known as phenol ethers. Similar compounds include:
Chlorhexidine: Another antiseptic and disinfectant used in various medical and industrial applications.
Hexamidine: Used as an antimicrobial agent in topical formulations.
Propamidine: A related compound with similar antimicrobial properties. This compound is unique due to its specific bromine substitutions, which enhance its antimicrobial efficacy compared to other similar compounds
Properties
IUPAC Name |
3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N4O2.2ClH/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;;/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUQHVAAGGTBSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Br2Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049054 |
Source
|
Record name | Dibromopropamidine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50357-61-4 |
Source
|
Record name | Dibromopropamidine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Dibromopropamidine dihydrochloride exert its anticancer effects, particularly in the context of bladder cancer?
A1: The research paper [] demonstrates that this compound acts as an Epidermal Growth Factor Receptor (EGFR) inhibitor. [] While its mechanism of action requires further investigation, EGFR inhibitors are known to block signals crucial for cancer cell growth and proliferation. By inhibiting EGFR, this compound may hinder the development and progression of bladder cancer cells.
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